molecular formula C14H20ClNO3 B14806785 N-(2-chloro-4,5-dimethoxybenzyl)-2,2-dimethylpropanamide

N-(2-chloro-4,5-dimethoxybenzyl)-2,2-dimethylpropanamide

Cat. No.: B14806785
M. Wt: 285.76 g/mol
InChI Key: XOKDWROENVBLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4,5-dimethoxybenzyl)-2,2-dimethylpropanamide is a chemical compound characterized by the presence of a benzyl group substituted with chlorine and two methoxy groups, attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,5-dimethoxybenzyl)-2,2-dimethylpropanamide typically involves the reaction of 2-chloro-4,5-dimethoxybenzyl chloride with 2,2-dimethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,5-dimethoxybenzyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chloro-4,5-dimethoxybenzyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,5-dimethoxybenzyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,5-dimethoxybenzyl)-1-butanamine hydrochloride
  • N,N’-Bis(2-chloro-4,5-dimethoxybenzyl)-1,4-cyclohexanedicarboxamide
  • N-(2-Chloro-4,5-dimethoxybenzyl)ethanamine hydrochloride

Uniqueness

N-(2-chloro-4,5-dimethoxybenzyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both chlorine and methoxy groups on the benzyl ring, and the 2,2-dimethylpropanamide backbone

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H20ClNO3/c1-14(2,3)13(17)16-8-9-6-11(18-4)12(19-5)7-10(9)15/h6-7H,8H2,1-5H3,(H,16,17)

InChI Key

XOKDWROENVBLEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1Cl)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.